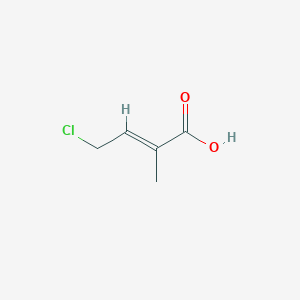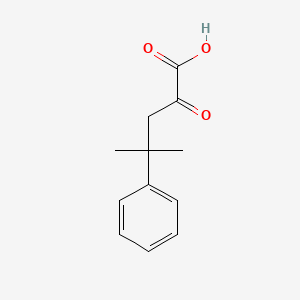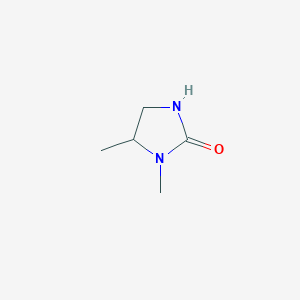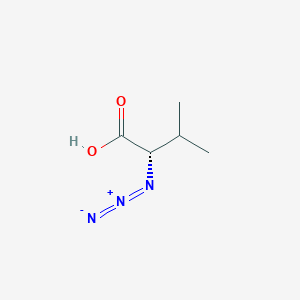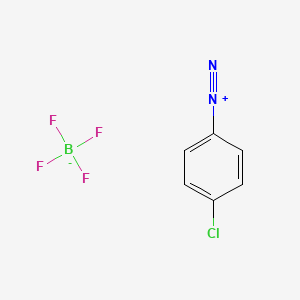
4-chlorobenzene-1-diazonium, tetrafluoroboranuide
説明
4-Chlorobenzene-1-diazonium, tetrafluoroboranuide (4-Cl-1-DTB) is a novel organic compound that has recently gained interest in the scientific community due to its potential applications in various fields. 4-Cl-1-DTB is a diazo compound, meaning it is composed of a nitrogen atom and two carbon atoms, and is a derivative of 4-chlorobenzene. It is also known as 4-chloro-1-diazo-2-fluoroborane. 4-Cl-1-DTB has unique properties that make it an attractive compound for research and experimentation.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 4-chlorobenzene-1-diazonium, tetrafluoroboranuide can be achieved through the diazotization of 4-chloroaniline followed by reaction with tetrafluoroboric acid.
Starting Materials
4-chloroaniline, Sodium nitrite, Hydrochloric acid, Sodium hydroxide, Tetrafluoroboric acid
Reaction
Dissolve 4-chloroaniline in hydrochloric acid and cool the solution to 0°C., Add a solution of sodium nitrite in water to the 4-chloroaniline solution dropwise with stirring to form the diazonium salt., Add a solution of sodium hydroxide to the diazonium salt solution to adjust the pH to 5-6., Add a solution of tetrafluoroboric acid to the diazonium salt solution dropwise with stirring to form the desired product., Isolate the product by filtration and wash with water.
科学的研究の応用
4-Cl-1-DTB has a wide range of scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including polymers and pharmaceuticals. It has also been used in the study of the catalytic activity of enzymes and in the synthesis of nanoparticles. It has been used in the study of organic reaction mechanisms and in the development of organic solar cells. Lastly, it has been used in the study of the structure and reactivity of organic compounds.
作用機序
The mechanism of action of 4-Cl-1-DTB is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept electrons from other molecules and form a bond. This property allows the compound to interact with other molecules and catalyze various chemical reactions. Additionally, 4-Cl-1-DTB can also act as a reducing agent, meaning it can donate electrons to other molecules and form a bond.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Cl-1-DTB are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including the following: it may act as an antioxidant, meaning it can protect cells from damage caused by free radicals; it may act as an anti-inflammatory agent, meaning it can reduce inflammation; it may act as an analgesic, meaning it can reduce pain; and it may act as an immunomodulator, meaning it can modulate the immune system.
実験室実験の利点と制限
The main advantage of using 4-Cl-1-DTB in laboratory experiments is its ability to catalyze various chemical reactions. This makes it an ideal compound for use in the synthesis of organic compounds. Additionally, 4-Cl-1-DTB is relatively easy to synthesize and is relatively stable, making it a good choice for use in laboratory experiments.
However, there are some limitations to using 4-Cl-1-DTB in laboratory experiments. For example, it is a toxic compound and should be handled with caution. Additionally, it is a relatively expensive compound, so it may not be suitable for use in experiments that require large amounts of the compound.
将来の方向性
There are several potential future directions for research involving 4-Cl-1-DTB. For example, further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 4-Cl-1-DTB in the synthesis of various organic compounds and pharmaceuticals. Lastly, further research could be done to explore the potential use of 4-Cl-1-DTB in the development of organic solar cells.
特性
IUPAC Name |
4-chlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBTBSOTHVJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzene-1-diazonium; tetrafluoroboranuide | |
CAS RN |
673-41-6 | |
| Record name | Benzenediazonium, 4-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chlorobenzene-1-diazonium; tetrafluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
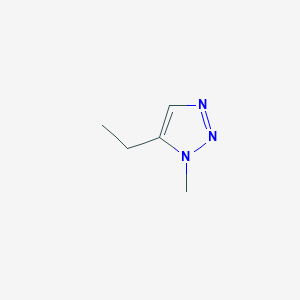
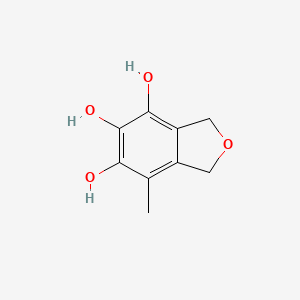
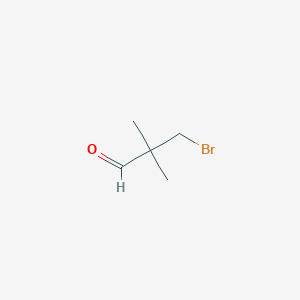
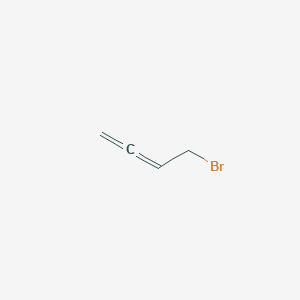
amine](/img/structure/B6596679.png)
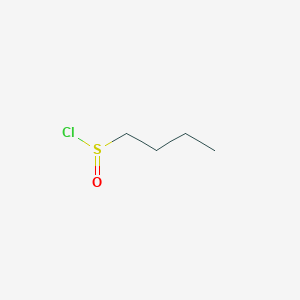
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
